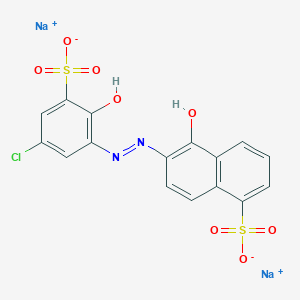

6-(5-Chloro-2-hydroxy-4-sulfophenylazo)-5-hydroxy-1-naphthalenesulfonic acid disodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

3624-68-8 |

|---|---|

Molecular Formula |

C16H11ClN2NaO8S2 |

Molecular Weight |

481.8 g/mol |

IUPAC Name |

disodium;6-[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate |

InChI |

InChI=1S/C16H11ClN2O8S2.Na/c17-8-6-12(16(21)14(7-8)29(25,26)27)19-18-11-5-4-9-10(15(11)20)2-1-3-13(9)28(22,23)24;/h1-7,20-21H,(H,22,23,24)(H,25,26,27); |

InChI Key |

MJCHPXPQSPRCMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])O)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |

Other CAS No. |

3624-68-8 |

Origin of Product |

United States |

Historical Trajectories and Evolution of Research on Mordant Dyes and Their Modern Relevance

The practice of using mordants—substances that fix a dye to a substrate—is an ancient art, predating the invention of synthetic colorants. nih.govresearchgate.net Historically, natural dyes derived from plants, insects, and minerals were used with mordants like alum to color natural fibers such as wool and cotton. nih.govresearchgate.net The Vedas, ancient Indian texts, mention red, yellow, blue, and black as primary dyeing colors. researchgate.net

With the rise of synthetic dyes derived from petrochemicals in the last century, the use of natural colorants declined. researchgate.net However, growing awareness of the environmental impact and potential risks associated with the production of some synthetic dyes has led to a renewed interest in natural dyes and mordanting techniques. researchgate.netewadirect.com Research is now revisiting these older methods with modern scientific approaches, aiming for more sustainable and green dyeing processes. ewadirect.comresearchgate.net

The core function of a mordant is to enhance the fastness of dyes on fabrics, making them more resistant to washing and light exposure. vulcanchem.com The evolution of research in this field has seen a transition from traditional metallic mordants, such as copper sulfate (B86663) and potassium dichromate, to the investigation of "bio-mordants". nih.govafjbs.com These are natural mordants derived from plants rich in compounds like tannins, which can offer a more environmentally friendly alternative to metal salts. nih.govewadirect.com This modern research is focused on creating textiles with enhanced properties, such as antibacterial and UV-protective functions, by combining natural dyes with biological mordants. ewadirect.comresearchgate.net

Significance of C.i. Mordant Blue 9, Disodium Salt As a Model Azo Compound in Dye Chemistry Research

C.I. Mordant Blue 9, disodium (B8443419) salt, serves as a significant model compound in the field of dye chemistry, particularly for studying azo dyes. vulcanchem.com Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) in their structure, and this class of dyes is extensive. scbt.com The well-defined structure of Mordant Blue 9 makes it a useful tool for researchers. vulcanchem.com

In chemical research, it is often used as a reference to study dye behavior, interactions with other chemicals, and degradation processes. vulcanchem.com Insights gained from studying this specific compound can inform the development of new dyes with improved characteristics. vulcanchem.com Beyond textile research, C.I. Mordant Blue 9 is also employed as a staining agent in histology. vulcanchem.com In this application, it helps to visualize and differentiate cellular structures in tissue samples for pathological and research purposes. vulcanchem.com Its ability to bind to specific biological components makes it a valuable tool in microscopic examinations. vulcanchem.com

Classification and Structural Characteristics Within Complex Dye Systems

Investigation of Optimized Synthesis Routes: Diazotization and Coupling Reaction Mechanisms

The industrial synthesis of C.I. Mordant Blue 9 (Colour Index Number 14855) is a two-step process that involves diazotization followed by an azo coupling reaction. researchgate.net The primary aromatic amine, 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid, serves as the diazo component, which is reacted with a coupling component, 5-Hydroxynaphthalene-1-sulfonic acid, to yield the final dye molecule. researchgate.net

The diazotization reaction begins with the formation of nitrous acid from sodium nitrite (B80452) and a strong mineral acid, typically hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. The primary aromatic amine attacks the nitrosonium ion (formed from nitrous acid in the acidic medium), leading to the formation of a diazonium salt. researchgate.net This intermediate is highly reactive and is typically used immediately in the subsequent coupling reaction. nih.gov

The azo coupling is an electrophilic aromatic substitution reaction where the newly formed diazonium salt acts as the electrophile and the electron-rich 5-Hydroxynaphthalene-1-sulfonic acid serves as the nucleophile. The reaction is pH-dependent, with the coupling typically carried out under mildly acidic or neutral conditions. The substitution generally occurs at the position para to the activating hydroxyl group on the naphthalene (B1677914) ring. researchgate.net

Optimizing this synthesis route involves careful control of several parameters to maximize yield and purity. These parameters include temperature, pH, reaction time, and the molar ratio of reactants.

| Parameter | Typical Range | Significance |

| Diazotization Temperature | 0 - 5 °C | Prevents the decomposition of the unstable diazonium salt. |

| Diazotization pH | 1.0 - 2.0 | Ensures the formation of the nitrosonium ion and stabilizes the diazonium salt. |

| Coupling Temperature | 5 - 10 °C | Controls the reaction rate and minimizes side reactions. |

| Coupling pH | 4.0 - 6.0 | Optimizes the nucleophilicity of the coupling component and the electrophilicity of the diazonium salt. |

| Reactant Molar Ratio | ~1:1 | Ensures complete reaction of the limiting reactant. |

This table presents typical reaction parameters for the synthesis of azo dyes. Specific optimized conditions for C.I. Mordant Blue 9 are not extensively reported in publicly available literature.

Design and Synthesis of Novel Derivatives and Structural Analogs for Targeted Research Applications

The functional properties of C.I. Mordant Blue 9 can be tailored for specific research applications through the design and synthesis of novel derivatives and structural analogs. These modifications can alter the dye's color, solubility, and affinity for different substrates. While specific research on derivatives of C.I. Mordant Blue 9 is limited in the available literature, hypothetical structural modifications can be proposed based on established principles of dye chemistry.

Potential modifications to the C.I. Mordant Blue 9 structure could include:

Alteration of substituents on the phenyl ring: Replacing the chloro group with other electron-withdrawing or electron-donating groups could shift the absorption maximum of the dye, leading to different colors.

Modification of the naphthalene ring: Introducing additional functional groups, such as alkyl or alkoxy groups, could enhance the dye's solubility in non-polar media or improve its lightfastness.

Varying the sulfonation pattern: Changing the position or number of sulfonic acid groups would impact the dye's water solubility and its interaction with mordants and substrates.

| Hypothetical Derivative | Proposed Modification | Potential Application |

| 3-Amino-5-nitro -2-hydroxybenzenesulfonic acid derivative | Replacement of the chloro group with a nitro group. | Research into dyes with enhanced lightfastness or altered shades. |

| 5-Hydroxy-7-aminonaphthalene -1-sulfonic acid derivative | Introduction of an additional amino group on the naphthalene ring. | Investigation of dyes with increased affinity for protein fibers. |

| Desulfonated analog | Removal of one or both sulfonic acid groups. | Development of solvent-soluble dyes for specialized printing applications. |

This table presents hypothetical derivatives of C.I. Mordant Blue 9 to illustrate potential research directions. The synthesis and properties of these specific compounds have not been reported.

Integration of C.I. Mordant Blue 9, Disodium Salt into Hybrid Material Systems

The incorporation of C.I. Mordant Blue 9 into hybrid material systems is a promising area for creating advanced materials with tailored optical and functional properties. These systems can enhance the performance of the dye and enable new applications.

Exploration of Interactions with Nanoclays and Other Particulate Systems in Composite Synthesis

Nanoclays, such as bentonite (B74815) and montmorillonite, can be used as environmentally friendly alternatives to traditional metal mordants in dyeing processes. researchgate.net These aluminosilicate (B74896) minerals have a layered structure that can intercalate dye molecules, leading to the formation of dye-nanoclay hybrid pigments. The interaction between the anionic C.I. Mordant Blue 9 and the typically negatively charged surface of nanoclays can be facilitated by the presence of cationic species or by modification of the clay surface.

The adsorption of dyes onto nanoclays can significantly improve their thermal stability and lightfastness. The confined environment within the clay layers can protect the dye molecules from degradation.

Role of Additives and Reaction Conditions in Modifying Dye-Substrate Interactions during Hybrid Material Synthesis

Additives and reaction conditions play a crucial role in controlling the interactions between C.I. Mordant Blue 9 and various substrates during the synthesis of hybrid materials.

Surfactants: These amphiphilic molecules can act as dispersing agents, preventing the aggregation of dye molecules and promoting their uniform distribution within a polymer matrix or on a substrate surface. Cationic surfactants can also facilitate the interaction between anionic dyes like C.I. Mordant Blue 9 and negatively charged substrates through ionic interactions. unair.ac.id The presence of surfactants can influence the formation of dye-surfactant complexes, which can affect the final color and fastness properties of the material. unair.ac.id

Mordants: Traditional metallic mordants, such as salts of aluminum, chromium, and iron, form coordination complexes with the dye and the substrate, thereby improving dye fixation. mdpi.com In hybrid systems, these mordants can be used in conjunction with other components to create robust and stable colored materials.

pH and Temperature: The pH of the reaction medium significantly affects the surface charge of both the dye and the substrate, thereby influencing their electrostatic interactions. Temperature control is essential for managing the kinetics of dye adsorption and the formation of the final hybrid material.

| Additive/Condition | Effect on Dye-Substrate Interaction |

| Cationic Surfactant | Promotes interaction between anionic dye and negatively charged substrates. unair.ac.id |

| Non-ionic Surfactant | Acts as a leveling and dispersing agent. |

| Metallic Mordant | Forms coordination complexes, enhancing dye fixation. mdpi.com |

| pH | Influences electrostatic interactions by altering surface charges. |

| Temperature | Affects reaction kinetics and dye adsorption rates. |

This table summarizes the general role of additives and reaction conditions in modifying dye-substrate interactions, which is applicable to the synthesis of hybrid materials containing C.I. Mordant Blue 9.

In-depth UV-Visible Spectroscopy for Electronic Transitions and Band Gap Analysis in Photoreaction Studies

The electronic absorption spectrum of C.I. Mordant Blue 9, disodium salt, is characterized by a prominent absorption maximum (λmax) in the visible region, which is responsible for its distinct blue color. The λmax for this dye is reported to be approximately 516 nm. sigmaaldrich.com This absorption band is attributed to π → π* electronic transitions within the conjugated system of the molecule, which is comprised of the substituted naphthalene and phenyl rings connected by the azo (-N=N-) chromophore.

In the context of photoreaction studies, such as photocatalytic degradation, UV-Visible spectroscopy is a critical tool. The disappearance of the peak at 516 nm is a direct measure of the decolorization of the dye solution, indicating the breakdown of the chromophoric system. researchgate.net

Furthermore, the UV-Visible absorption data can be utilized to estimate the optical band gap (Eg) of the material. The band gap is a crucial parameter in photocatalysis, as it determines the wavelength of light required to excite electrons and initiate the degradation process. For instance, in studies involving photocatalysts like bismuth ferrite (B1171679) (BiFeO3) for the degradation of Mordant Blue 9, the UV-Vis spectra of the catalyst are used to calculate its band gap, which was found to be around 2.21 eV. researchgate.net This value indicates that the catalyst can be activated by visible light, making the degradation process more energy-efficient.

The analysis of the UV-Visible spectrum over time during a photoreaction provides valuable kinetic data on the degradation of the dye. The rate of decrease in absorbance at λmax allows for the determination of the reaction order and the efficiency of the photocatalyst under various conditions, such as pH and catalyst loading.

| Parameter | Value | Significance |

| λmax | 516 nm sigmaaldrich.com | Corresponds to the main electronic transition (π → π*) and color of the dye. |

| Molar Absorptivity (ε) | Varies with solvent and pH | A measure of how strongly the molecule absorbs light at λmax. |

| Optical Band Gap (Eg) | Not directly a property of the dye itself, but relevant in photoreactions. For a photocatalyst used with the dye, a value of ~2.21 eV was reported. researchgate.net | Determines the energy required for photo-excitation in photocatalytic degradation studies. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis and Reaction Monitoring

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in the C.I. Mordant Blue 9 molecule and for monitoring changes during chemical reactions. The FTIR spectrum exhibits a series of absorption bands corresponding to the vibrational frequencies of specific bonds.

Key functional groups in C.I. Mordant Blue 9 that can be identified by FTIR include:

O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl (-OH) groups.

Aromatic C-H stretching: Bands usually appearing just above 3000 cm⁻¹.

N=N stretching: The azo group, being a weak absorber and often symmetrical, can be difficult to pinpoint but is expected in the 1400-1600 cm⁻¹ region.

S=O stretching (sulfonate group): Strong, characteristic bands are expected around 1030-1070 cm⁻¹ and 1150-1230 cm⁻¹ for the symmetric and asymmetric stretching of the sulfonate (-SO₃) group, respectively.

C-O stretching: Associated with the hydroxyl groups, typically found in the 1200-1300 cm⁻¹ range.

C-Cl stretching: A band in the lower frequency region, typically 600-800 cm⁻¹, indicates the presence of the chlorine atom.

In reaction monitoring, such as during degradation processes, FTIR can track the disappearance of characteristic peaks of the dye and the appearance of new peaks corresponding to intermediate or final degradation products. mdpi.com For example, a decrease in the intensity of the azo and sulfonate peaks would suggest the breakdown of the original dye structure. This in-situ monitoring provides real-time information on the reaction kinetics and mechanism. mdpi.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Associated Functional Group |

| O-H Stretching | 3200-3600 | Hydroxyl (-OH) |

| Aromatic C-H Stretching | >3000 | Aromatic Rings |

| N=N Stretching | 1400-1600 | Azo Group (-N=N-) |

| Asymmetric S=O Stretching | 1150-1230 | Sulfonate (-SO₃) |

| Symmetric S=O Stretching | 1030-1070 | Sulfonate (-SO₃) |

| C-O Stretching | 1200-1300 | Phenolic Hydroxyl |

| C-Cl Stretching | 600-800 | Chloro-substituent |

Mass Spectrometry Techniques for Structural Elucidation and Degradation Product Identification (e.g., High-Performance Liquid Chromatography–Mass Spectrometry (HPLC/MS-MS))

Mass spectrometry (MS) is an indispensable tool for the precise determination of the molecular weight and for the structural elucidation of C.I. Mordant Blue 9. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), it becomes a highly sensitive and specific method (HPLC-MS) for analyzing complex mixtures.

The molecular weight of C.I. Mordant Blue 9, disodium salt, is 502.81 g/mol . sigmaaldrich.com In mass spectrometry, this would be observed as an ion corresponding to this mass, or fragments thereof, depending on the ionization technique used.

In the study of dye degradation, HPLC-MS/MS is particularly valuable. researchgate.net This technique involves separating the components of the reaction mixture by HPLC and then subjecting them to two stages of mass analysis (MS/MS). The first stage isolates a specific ion (a potential degradation product), and the second stage fragments it to provide structural information. This allows for the confident identification of intermediates formed during the breakdown of the parent dye molecule. For instance, in the photocatalytic degradation of Mordant Blue 9, HPLC/MS-MS analysis revealed the formation of three different degradation products in a basic medium. researchgate.net

The fragmentation pattern of the parent dye molecule can also be studied to confirm its structure. Cleavage of the azo bond is a common fragmentation pathway for azo dyes, which would result in two major fragments corresponding to the substituted naphthalene and phenyl moieties.

| Technique | Application | Information Obtained |

| Mass Spectrometry (MS) | Molecular weight determination | Precise mass of the intact molecule and its isotopes. |

| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture | Retention time of the dye and its degradation products. |

| HPLC-MS/MS | Identification of degradation products | Molecular weight and structural information of intermediates and final products in a complex matrix. researchgate.net |

Theoretical and Computational Chemistry Approaches for Electronic Properties and Reactivity

Density Functional Theory (DFT) has become a standard computational method for investigating the electronic and geometric structures of molecules like C.I. Mordant Blue 9. researchgate.net DFT calculations can provide optimized molecular geometries, bond lengths, and bond angles, offering a detailed three-dimensional picture of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited-state properties of molecules. researchgate.netrsc.org This is particularly relevant for dyes, as it allows for the theoretical calculation of the electronic absorption spectrum. By calculating the energies of the electronic transitions, TD-DFT can predict the λmax of the dye, which can then be compared with experimental data. These calculations help in assigning the observed spectral bands to specific electronic transitions within the molecule.

Computational modeling provides insights into the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For C.I. Mordant Blue 9, the HOMO is expected to be localized on the electron-rich parts of the molecule, such as the hydroxyl-substituted naphthalene ring, while the LUMO is likely to be distributed across the azo bridge and the electron-withdrawing sulfonate and chloro-substituted phenyl ring.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that correlates with the chemical reactivity and the energy of the first electronic transition. A smaller HOMO-LUMO gap generally implies that the molecule is more easily excitable.

TD-DFT calculations can model the spectroscopic transitions by determining the energies and oscillator strengths of the transitions between different molecular orbitals. rsc.org This allows for a detailed understanding of the nature of the absorption bands observed in the UV-Visible spectrum, such as identifying them as π → π* or n → π* transitions.

Theoretical calculations can also be used to determine the electric dipole moment, polarizability, and hyperpolarizability of C.I. Mordant Blue 9. researchgate.net

Polarizability: Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is an important factor in intermolecular interactions, such as van der Waals forces.

Hyperpolarizability: Hyperpolarizability is a measure of the non-linear response of a molecule to an electric field and is related to properties like second-harmonic generation. While not always a primary focus for dyes used in traditional applications, it is a key parameter in the field of non-linear optics.

These theoretical parameters are crucial for understanding the behavior of the dye in various environments and for designing new dye molecules with tailored properties.

| Computational Method | Property Calculated | Significance |

| DFT | Optimized geometry, HOMO-LUMO energies | Provides structural information and insights into chemical reactivity. researchgate.net |

| TD-DFT | Electronic transition energies, absorption spectra | Predicts and helps interpret the UV-Visible spectrum. rsc.org |

| DFT/TD-DFT | Dipole moment, polarizability, hyperpolarizability | Characterizes the molecule's response to electric fields and its intermolecular interaction potential. researchgate.netresearchgate.net |

Electrochemical Behavior and Mechanistic Investigations of C.i. Mordant Blue 9, Disodium Salt

Voltammetric Techniques for Redox Characterization

The redox properties of C.I. Mordant Blue 9 have been investigated using a variety of voltammetric techniques, including Cyclic Voltammetry (CV), Square Wave Voltammetry (SWV), Differential Pulse Polarography (DPP), and Direct Current Polarography (DCP). electrochemsci.orgresearchgate.net These methods have been instrumental in characterizing the dye's electrochemical reduction.

In studies utilizing Britton-Robinson (BR) buffer solutions across a pH range of 2.0 to 12.0, a single, irreversible reduction peak was consistently observed for the dye at a hanging mercury drop electrode (HMDE) and a static mercury drop electrode (SMDE). electrochemsci.orgresearchgate.net This peak is attributed to the reduction of the azo group (-N=N-) to an amine group. electrochemsci.org The irreversible nature of this reduction was noted across acidic, neutral, and basic media. electrochemsci.org

The peak potentials (Ep) of the reduction process were found to be pH-dependent, shifting to more negative values as the pH increased, which indicates the involvement of protons in the electrode reaction. electrochemsci.org The linear relationship between the peak potential and pH is described by the following equations for SWV and DPP techniques, respectively, in BR buffer media:

SWV: E_p (V) = -0.0116 - 0.0664pH electrochemsci.org

DPP: E_p (V) = -0.0284 - 0.0617pH electrochemsci.org

The slope values of -66.4 mV/pH for SWV and -61.7 mV/pH for DPP are in close agreement with the theoretical value of -59 mV/pH. electrochemsci.org This suggests a process involving an equal number of electrons and protons, likely a 2-electron, 2-proton or a 4-electron, 4-proton mechanism for the electrochemical reduction of the azo dye. electrochemsci.org

Table 1: Voltammetric Data for C.I. Mordant Blue 9 Reduction

| Technique | pH Range | Observed Feature | Slope (mV/pH) | Proposed Mechanism | Reference |

|---|---|---|---|---|---|

| SWV | 2.0-12.0 | Single Reduction Peak | -66.4 | 2e⁻/2H⁺ or 4e⁻/4H⁺ | electrochemsci.org |

| DPP | 2.0-12.0 | Single Reduction Peak | -61.7 | 2e⁻/2H⁺ or 4e⁻/4H⁺ | electrochemsci.org |

| DCP | 2.0-12.0 | Single Reduction Peak | -62.3 | 2e⁻/2H⁺ or 4e⁻/4H⁺ | electrochemsci.org |

| CV | 2.0-12.0 | Single Reduction Peak | N/A | 2e⁻/2H⁺ or 4e⁻/4H⁺ | electrochemsci.org |

Elucidation of Electrochemical Reaction Mechanisms on Diverse Electrode Surfaces

The electrochemical reaction mechanism of C.I. Mordant Blue 9 has been primarily investigated at mercury electrodes (HMDE and SMDE). electrochemsci.orgresearchgate.net The data from polarographic and voltammetric studies suggest that the core of the reaction is the irreversible reduction of the azo linkage. electrochemsci.org

While detailed studies on glassy carbon electrodes (GCE) and silver electrodes specifically for C.I. Mordant Blue 9 are not extensively documented in the provided context, research on similar azo dyes provides insights. For instance, studies on other azo dyes using GCEs have also shown cathodic peaks corresponding to the reduction of the azo group. researchgate.net The electrochemical behavior of dyes can be influenced by the electrode material, which affects factors like adsorption and electron transfer kinetics.

The proposed reaction mechanism at the mercury electrode involves the reduction of the azo group to form amines. electrochemsci.org The involvement of protons, as indicated by the pH-dependent peak potentials, is a key feature of this mechanism. electrochemsci.org

Adsorption Phenomena and Surface Interactions at Electrochemical Interfaces

Adsorption of C.I. Mordant Blue 9 onto the electrode surface is a significant aspect of its electrochemical behavior. electrochemsci.org In both Square Wave Voltammetry (SWV) and Differential Pulse Polarography (DPP), a broad shoulder peak is observed across a wide pH range (2.0 to 12.0). electrochemsci.org This feature is attributed to the adsorption of the azo dye on the electrode surface. electrochemsci.org

Research into Electrocatalytic Applications and Electrochemical Sensing Systems

While specific research on the electrocatalytic applications of C.I. Mordant Blue 9 is not detailed in the provided search results, the broader field of azo dye electrochemistry points towards potential uses. The electrochemical properties of these dyes make them candidates for use in electrochemical sensors. nih.gov The development of sensors for various analytes often relies on modifying electrodes with materials that have specific electrochemical activities. nih.govnih.govchemmethod.com

For instance, modified glassy carbon electrodes are frequently employed in the development of electrochemical sensors for the detection of various organic and inorganic species. nih.gov The ability of azo dyes to undergo distinct redox reactions could potentially be harnessed for the development of sensors where the dye's electrochemical signal is modulated by the presence of a target analyte. However, further research is needed to explore the specific potential of C.I. Mordant Blue 9 in such applications.

Environmental Remediation and Advanced Degradation Research of C.i. Mordant Blue 9, Disodium Salt

Photocatalytic Degradation Studies under Visible and UV Light Irradiation

Photocatalysis has emerged as a promising technology for the degradation of persistent organic pollutants. researchgate.net This process utilizes semiconductor materials that, upon irradiation with light of sufficient energy, generate highly reactive oxygen species capable of breaking down complex dye molecules.

Investigation of Novel Semiconductor Photocatalytic Materials (e.g., BiFeO3 Nanoparticles, TiO2)

Research has focused on various semiconductor materials for the photocatalytic degradation of Mordant Blue 9. Bismuth ferrite (B1171679) (BiFeO3) nanoparticles have been investigated for their photocatalytic activity under simulated solar irradiation. researchgate.net These nanoparticles, with a particle size of approximately 70 nm, exhibit a favorable band-gap value of 2.21 eV, allowing for high absorbance of visible light. researchgate.net

Titanium dioxide (TiO2) is another widely studied photocatalyst. nih.gov Its photocatalytic efficiency is influenced by its crystalline structure, surface area, and particle size. nih.gov While effective, TiO2's wide bandgap (3.2 eV for the anatase phase) means it is primarily active under UV irradiation, limiting its use of the full solar spectrum. nih.gov To overcome this, research has explored doping TiO2 with other materials, such as cadmium sulfide (B99878) (CdS), to enhance its visible light activity. nih.gov

Optimization of Photodegradation Parameters (e.g., pH, Irradiation Time, Catalyst Loading)

The efficiency of the photocatalytic degradation of Mordant Blue 9 is significantly influenced by several operational parameters. Studies have shown that pH is a critical factor. For instance, the degradation of Mordant Blue 9 using BiFeO3 nanoparticles was found to be more effective in a basic medium (pH 12) compared to neutral or acidic conditions. researchgate.net In contrast, some studies on other acid dyes using TiO2 have reported optimal degradation at an acidic pH. nih.gov

Irradiation time is directly proportional to the extent of dye degradation. Longer exposure to light generally leads to a higher percentage of pollutant removal.

Mechanistic Pathways of Photocatalytic Breakdown and Intermediate Product Analysis

The photocatalytic degradation of Mordant Blue 9 involves the generation of highly reactive species. When the semiconductor photocatalyst is irradiated, electron-hole pairs are created. These charge carriers react with water and oxygen to produce hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•-), which are powerful oxidizing agents that attack the dye molecule. researchgate.net

The breakdown of the complex Mordant Blue 9 structure proceeds through various intermediate products. High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS-MS) has been used to identify these intermediates. researchgate.net In studies with BiFeO3 at a basic pH, several degradation products have been observed, indicating the breakdown of the parent dye molecule. researchgate.net At acidic and neutral pH, however, only decolorization was observed without the detection of significant degradation products, suggesting a different reaction pathway under these conditions. researchgate.net

Advanced Oxidation Processes (AOPs) for Aqueous Effluent Treatment

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH).

Efficacy of Fenton-Activated Persulfate Systems in Dye Degradation

The Fenton-activated persulfate (Fe2+/PS) system has proven to be a highly efficient method for the degradation of Mordant Blue 9 in aqueous solutions. mdpi.com This system generates both sulfate (B86663) radicals (SO4•−) and hydroxyl radicals (•OH), which are potent oxidizing species. researchgate.netmdpi.com

Studies have demonstrated that the degradation efficiency is heavily dependent on operational parameters. The optimal conditions for the degradation of Mordant Blue 9 using the Fe2+/PS system were found to be an initial pH of 4.88, a persulfate concentration of 0.8 mM, and a Fe2+ concentration of 0.7 mM for an initial dye concentration of 0.05 mM. researchgate.netmdpi.com Under these conditions, a degradation percentage of over 95% can be achieved. mdpi.com

The presence of certain inorganic anions can influence the degradation efficiency. For instance, chloride ions (Cl−) have been shown to enhance the degradation of Mordant Blue 9, while bicarbonate ions (HCO3−) have an inhibitory effect. researchgate.netmdpi.com

Table 1: Optimal Conditions for Mordant Blue 9 Degradation using Fe2+/PS System

| Parameter | Optimal Value |

|---|---|

| Initial pH | 4.88 |

| Persulfate (PS) Concentration | 0.8 mM |

| Iron (II) (Fe2+) Concentration | 0.7 mM |

| Initial Dye (MB 9) Concentration | 0.05 mM |

Data derived from studies on Fenton-activated persulfate systems. researchgate.netmdpi.com

Comparative Analysis of Oxidative versus Reductive Degradation Strategies

Both oxidative and reductive methods have been explored for the degradation of Mordant Blue 9. Oxidative processes, like the Fenton-activated persulfate system, aim to mineralize the dye into carbon dioxide, water, and inorganic ions. mdpi.com In contrast, reductive methods target specific chemical bonds within the dye molecule, such as the azo bond (-N=N-). mdpi.com

A comparative study highlighted that while the conventional Fenton process (Fe2+/H2O2) is effective, the Fe2+/persulfate system demonstrates improved degradation and mineralization performance due to the formation of a stable iron complex in the former that can inhibit the reaction. researchgate.netmdpi.com

Reductive degradation strategies, using agents like zero-valent iron (ZVI) or aluminum-nickel alloys, can be more selective. mdpi.com These methods can cleave the azo bond and also achieve dechlorination, producing less toxic, non-chlorinated aminophenols which are more readily biodegradable. mdpi.com

One study found that a reductive method using an Al-Ni alloy in the presence of NaOH was significantly faster than the Fenton reaction and produced dechlorinated products. mdpi.com Another innovative reductive system using a combination of sodium borohydride (B1222165) (NaBH4) and sodium metabisulfite (B1197395) (Na2S2O5) was also shown to be highly effective and fast, with a lower consumption of reagents compared to some oxidative systems. mdpi.com The choice between oxidative and reductive strategies depends on the specific treatment goals, such as complete mineralization versus detoxification and enhanced biodegradability.

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| C.I. Mordant Blue 9, disodium (B8443419) salt | C16H9ClN2Na2O8S |

| Bismuth ferrite | BiFeO3 |

| Titanium dioxide | TiO2 |

| Cadmium sulfide | CdS |

| Persulfate | S2O8^2- |

| Iron (II) | Fe^2+ |

| Hydroxyl radical | •OH |

| Sulfate radical | SO4•− |

| Zero-valent iron | Fe |

| Aluminum-nickel alloy | Al-Ni |

| Sodium borohydride | NaBH4 |

| Sodium metabisulfite | Na2S2O5 |

| Hydrogen peroxide | H2O2 |

| Chloride | Cl- |

Study of Dechlorination and Mineralization Pathways in AOPs

Advanced Oxidation Processes (AOPs) represent a class of technologies that utilize highly reactive oxygen species, primarily the hydroxyl radical (•OH), to decompose recalcitrant organic pollutants. mdpi.com The high redox potential of these radicals allows for the oxidation of complex molecules like C.I. Mordant Blue 9 into simpler, less harmful compounds, and ultimately, complete mineralization to CO₂, water, and inorganic ions. mdpi.com

Bioremediation and Biotransformation Research

Microbial Decolorization and Enzymatic Degradation Pathways of Azo Dyes

Bioremediation offers an environmentally compatible and cost-effective alternative to chemical methods for treating dye-laden wastewater. mdpi.com The process relies on the metabolic activity of microorganisms, such as bacteria, fungi, and algae, to break down pollutants. researchgate.net For azo dyes like C.I. Mordant Blue 9, the primary mechanism of microbial action is the enzymatic cleavage of the azo bond, which is responsible for the dye's color. mdpi.com This step, known as decolorization, is typically carried out by enzymes called azoreductases and often occurs under anaerobic or microaerophilic (low oxygen) conditions. mdpi.com

While specific studies on the microbial degradation of C.I. Mordant Blue 9 are limited, research on structurally similar azo dyes provides significant insight. For example, a study on Mordant Black 11 using the bacterium Klebsiella pneumoniae MB398 demonstrated efficient decolorization (75.35% within 72 hours) under acidic (pH 6.0) and mesophilic (37°C) conditions. nih.gov The bacterium was able to decolorize the dye even in the presence of heavy metals like cadmium and chromium. nih.gov The reduction in decolorization efficiency at higher dye concentrations was attributed to the inhibitory effects of the dye's sulfonic groups on bacterial growth. nih.gov Such findings suggest that similar bacterial systems could be optimized for the decolorization of C.I. Mordant Blue 9, which also possesses an azo linkage and sulfonic acid groups. worlddyevariety.com

Identification of Biotransformation Products and Proposed Metabolic Routes

Following the initial enzymatic decolorization, the resulting aromatic amines, which are often colorless but can still be hazardous, undergo further degradation. Identifying these intermediate biotransformation products is crucial for assessing the detoxification process and elucidating the complete metabolic pathway.

In the biodegradation study of Mordant Black 11 by Klebsiella pneumoniae MB398, researchers used Gas Chromatography-Mass Spectrometry (GC-MS) to identify the metabolic byproducts. nih.gov The analysis of the dye extract after bacterial treatment revealed several smaller compounds, including 1-naphthol, phenol, 2,4-bis(1,1-dimethylethyl), and acetic acid, among others. nih.gov The presence of these metabolites allowed for the projection of a possible metabolic route. The proposed pathway begins with the azoreductase-mediated cleavage of the azo bond, forming aromatic amines. These amines are then subjected to further enzymatic reactions, such as deamination and ring-opening, which break them down into the identified simpler organic molecules that can potentially enter the cell's central metabolic cycles. nih.gov A parallel metabolic pathway would be anticipated for C.I. Mordant Blue 9, involving initial azo bond reduction followed by the systematic breakdown of its chlorinated and sulfonated aromatic structures.

Advanced Adsorption Mechanisms and Novel Sorbents for Dye Removal

Research into Adsorption Kinetics and Isotherms (e.g., onto modified clays)

Adsorption is a widely used physical separation process valued for its simplicity, high efficiency, and the availability of diverse adsorbent materials. jwent.netnih.gov Research focuses on developing novel, low-cost adsorbents and understanding the mechanisms of dye uptake through kinetic and isotherm studies. researchgate.netnih.gov Adsorption kinetics describe the rate at which a dye is removed from solution, while adsorption isotherms describe the equilibrium relationship between the dye concentration in the solution and the amount adsorbed on the material's surface at a constant temperature. researchgate.net

Studies on various adsorbents, including modified clays, have shown their potential for removing dyes like Methylene Blue, which serves as a model compound. jwent.netresearchgate.net For instance, the adsorption of Methylene Blue onto modified ball clay was found to be well-described by the pseudo-second-order kinetic model, indicating that the rate-limiting step may be chemisorption. researchgate.net Research on C.I. Mordant Blue 9 (MB 9) has demonstrated its removal using mesoporous silica (B1680970) nanoparticles (MeSNPs). researchgate.net In this case, the batch sorption isotherm results were best described by the Sips model, with a predicted maximum adsorption capacity of 198.3 mg of dye per gram of adsorbent. researchgate.net The Langmuir model, which assumes monolayer adsorption on a homogeneous surface, and the Freundlich model, which describes multilayer adsorption on a heterogeneous surface, are also commonly used to analyze equilibrium data. jwent.net

Interactive Data Table: Adsorption Model Parameters for Dye Removal

| Adsorbent | Dye | Best Fit Isotherm Model | Max. Adsorption Capacity (q_max, mg/g) | Best Fit Kinetic Model | Reference |

| Mesoporous Silica Nanoparticles (MeSNPs) | Mordant Blue 9 | Sips | 198.3 | Not Specified | researchgate.net |

| Modified Ball Clay (MBC) | Methylene Blue | Langmuir | Not Specified | Pseudo-second-order | researchgate.net |

| Magnesium-exchanged Bentonite (B74815) | Methylene Blue | Langmuir | Not Specified | Not Specified | jwent.net |

| Nickel Molybdate (α-NiMoO₄) | Methylene Blue | Langmuir | 16,863 | Not Specified | nih.gov |

| Lignite (B1179625) Coal | Methylene Blue | Not Specified | 18.73 | Pseudo-second-order | nih.gov |

Thermodynamic Characterization of Adsorption Processes for Predictive Modeling

Thermodynamic analysis of the adsorption process is essential for determining its feasibility, spontaneity, and the nature of the interaction. Key thermodynamic parameters—Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°)—are calculated from experimental data obtained at different temperatures. nih.govnih.gov

Gibbs Free Energy (ΔG°): A negative value indicates that the adsorption process is spontaneous and thermodynamically favorable.

Enthalpy (ΔH°): A positive value signifies an endothermic process, where adsorption is favored by an increase in temperature. A negative value indicates an exothermic process, where adsorption is more favorable at lower temperatures. The magnitude of ΔH° can also suggest whether the adsorption is physical (<84 kJ/mol) or chemical. nih.gov

Entropy (ΔS°): A positive value reflects an increase in randomness at the solid-liquid interface during adsorption.

Studies on dye adsorption have revealed varied thermodynamic behaviors. For example, the adsorption of Methylene Blue onto lignite coal was found to be a spontaneous (negative ΔG°) and endothermic (positive ΔH°) physical process. nih.gov Similarly, adsorption onto modified ball clay was also spontaneous and endothermic. researchgate.net In contrast, other studies have reported exothermic (negative ΔH°) processes. nih.gov This information is critical for designing and optimizing large-scale adsorption systems, as it allows for the prediction of how temperature changes will affect removal efficiency. mdpi.com

Interactive Data Table: Thermodynamic Parameters for Dye Adsorption

| Adsorbent | Dye | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Process Nature | Reference |

| Lignite Coal | Methylene Blue | Negative | +43.645 | Not Specified | Spontaneous, Endothermic | nih.gov |

| Modified Ball Clay (MBC) | Methylene Blue | Negative | Positive | Positive | Spontaneous, Endothermic | researchgate.net |

| TiO₂ Thin Film | Methylene Blue | Negative | Not Specified | Not Specified | Spontaneous, Endothermic | mdpi.com |

| ZnO Thin Film | Methylene Blue | Negative | Not Specified | Not Specified | Spontaneous, Endothermic | mdpi.com |

Advanced Interaction and Complexation Chemistry of C.i. Mordant Blue 9, Disodium Salt

Metal-Dye Complexation Research: Coordination Mechanisms and Ligand Properties

C.I. Mordant Blue 9 is an organometallic dye, and its ability to form complexes with metal ions is a key feature of its functionality. americanelements.com These metal-dye complexes often exhibit enhanced properties, such as improved lightfastness and color depth, which are highly desirable in the textile industry. hw.ac.uk

The coordination of C.I. Mordant Blue 9 with metal ions typically involves the formation of chelate rings, which are stable five- or six-membered rings. The specific atoms in the dye molecule that participate in this coordination are the oxygen atoms of the hydroxyl groups and the nitrogen atoms of the azo group. The strength and nature of the resulting metal complex are influenced by several factors, including the type of metal ion, the pH of the solution, and the presence of other ligands. rsc.orgmdpi.com

Table 1: Factors Influencing Metal-Dye Complexation

| Factor | Description |

| Metal Ion | The charge, size, and electronic configuration of the metal ion affect the coordination number and geometry of the complex. |

| pH of Solution | The pH influences the ionization state of the dye's functional groups, which in turn affects their ability to coordinate with metal ions. |

| Ligand Properties | The electronic and steric properties of the dye molecule determine the stability and structure of the metal complex. rsc.org |

| Solvent | The solvent can influence the solubility of the dye and the metal salt, as well as the stability of the resulting complex. |

Intermolecular Interactions with Diverse Substrates, Including Polymeric Matrices and Fibrous Materials

The effectiveness of C.I. Mordant Blue 9 as a dye is largely dependent on its ability to bind to various substrates, such as natural and synthetic fibers. chemimpex.com This binding is governed by a combination of intermolecular forces, including van der Waals forces, hydrogen bonding, and electrostatic interactions.

In the case of protein fibers like wool and silk, the primary mode of interaction is through the formation of hydrogen bonds between the dye's hydroxyl and sulfonic acid groups and the amino and carboxyl groups of the fiber's protein chains. Electrostatic attractions between the anionic dye and positively charged sites on the fibers also contribute to the binding. chemimpex.com

For cellulosic fibers such as cotton, the interaction is more complex. While hydrogen bonding can occur, the negative surface charge of cotton in water can lead to electrostatic repulsion with the anionic dye. The use of mordants, which are metal salts, helps to overcome this by forming a bridge between the fiber and the dye. nih.gov

The interaction of C.I. Mordant Blue 9 with polymeric matrices is relevant in applications such as the coloring of plastics and resins. The compatibility of the dye with the polymer and the nature of their intermolecular interactions determine the uniformity and stability of the coloration.

Dye-Dye Interactions and Molecular Complex Formation in Solution

In solution, dye molecules, including C.I. Mordant Blue 9, can exhibit a tendency to associate with each other, a phenomenon known as aggregation or dimerization. This process is driven by non-covalent interactions, such as van der Waals forces and hydrophobic interactions between the aromatic rings of the dye molecules.

The extent of dye aggregation is influenced by factors such as dye concentration, temperature, pH, and the presence of electrolytes. Spectrophotometric studies are often employed to investigate these interactions, as the formation of dye aggregates can lead to changes in the absorption spectrum. For instance, the formation of a molecular complex between a cationic dye (Basic Blue 9) and an anionic dye (Acid Blue 25) was detected by the appearance of new absorption bands. hilarispublisher.com

Dye aggregation can have a significant impact on the dyeing process. While a certain degree of aggregation may be beneficial for achieving deep shades, excessive aggregation can lead to uneven dyeing and reduced color yield.

Investigations into Binding Mechanisms to Inorganic and Organic Surfaces

The adsorption of dyes like C.I. Mordant Blue 9 onto various surfaces is a critical aspect of both its application and its removal from wastewater. The binding mechanisms can vary significantly depending on the nature of the surface.

Inorganic Surfaces: The interaction of C.I. Mordant Blue 9 with inorganic surfaces, such as metal oxides and clays, is often governed by electrostatic interactions. For example, the anionic nature of the dye facilitates its adsorption onto positively charged surfaces. The pH of the solution plays a crucial role, as it affects both the surface charge of the adsorbent and the ionization state of the dye. mdpi.com

Organic Surfaces: The binding of C.I. Mordant Blue 9 to organic surfaces, such as activated carbon, is a complex process involving multiple interaction mechanisms. These can include:

Electrostatic interactions: The surface of activated carbon can possess both positive and negative charges, leading to electrostatic attraction or repulsion with the anionic dye depending on the pH. researchgate.net

π-π interactions: The aromatic rings of the dye can interact with the graphitic surface of activated carbon through π-π stacking.

Hydrogen bonding: Functional groups on the surface of the activated carbon, such as carboxyl and hydroxyl groups, can form hydrogen bonds with the dye molecule. ncsu.edu

The study of these binding mechanisms is essential for developing effective methods for water treatment and for understanding the behavior of the dye in various environmental systems. mdpi.commdpi.com

Emerging Research Applications and Future Directions for C.i. Mordant Blue 9, Disodium Salt

Development of Novel Analytical Probes and Advanced Detection Systems

The unique chemical properties of C.I. Mordant Blue 9, disodium (B8443419) salt, particularly its ability to form stable complexes with metal ions, are being explored for the development of novel analytical probes and advanced detection systems. vulcanchem.comchemimpex.com Research is underway to harness its vibrant and consistent color intensity for various analytical applications. pubcompare.ai The presence of hydroxyl and sulfonic acid groups not only contributes to its water solubility but also to its capacity to interact with various analytes, making it a candidate for creating new sensors.

Fascinating research has revealed that the distinct molecular structure of Mordant Blue 9 allows for improved visualization of cellular membranes. This enables researchers to identify subtle morphological changes in cellular structures that were previously difficult to detect with conventional staining methods. pubcompare.ai In the realm of environmental monitoring, the compound is being utilized in water quality testing to indicate the presence of certain contaminants. chemimpex.com

The development of advanced detection systems also involves the degradation of dyes like Mordant Blue 9. Studies have compared the efficiency of methods like Fenton oxidation and chemical reduction for treating water polluted with this dye. mdpi.com For instance, a Fenton-activated persulfate system has been shown to be effective in degrading Mordant Blue 9 in aqueous solutions, with the degradation efficiency being influenced by factors such as pH, persulfate concentration, and initial dye concentration. mdpi.com The degradation process is attributed to the action of both sulfate (B86663) and hydroxyl radicals. mdpi.com Such research is crucial for developing efficient methods to remove this and similar dyes from wastewater.

Research into Sustainable Dyeing Practices and Eco-Friendly Mordanting Alternatives

In response to growing environmental concerns associated with conventional dyeing processes, significant research is being directed towards sustainable practices and the use of eco-friendly alternatives to traditional metallic mordants. nih.gov The textile industry is increasingly focusing on natural colorants and bio-mordants to reduce the ecological impact of dyeing. nih.govnih.gov

Investigation of Bio-mordants and Their Efficacy in Dye Fixation

Bio-mordants, which are derived from biological materials, are being investigated as a viable alternative to metallic salts. nih.govnih.gov These natural mordants can be sourced from various plant materials, including oak galls, pomegranate rinds, and banana leaves, among others. nih.gov Research has shown that bio-mordants can enhance the bonding of natural dyes to fabrics, resulting in excellent wash fastness. aalto.fi

Studies have explored the use of various bio-mordants in conjunction with natural dyes on different types of fibers. For example, citric acid, found in lemons, has been used as a bio-mordant to produce reddish-blue tones. nih.gov Tannin-rich sources like gallnuts and pomegranate peels have also been successfully used to generate a range of vibrant colors on fabrics. nih.gov The efficacy of these bio-mordants is often comparable to their metallic counterparts in terms of color strength and fastness properties.

The use of bio-mordants not only offers a more environmentally friendly approach but also provides additional benefits such as antimicrobial and UV protective properties to the dyed textiles. nih.govresearchgate.net For instance, wool fabrics dyed using certain bio-mordants have shown enhanced UV protection. nih.gov The ongoing research in this area aims to optimize the application of bio-mordants for industrial-scale use and to better understand their fixation mechanisms. nano-ntp.com

Table 1: Examples of Bio-mordants and Their Sources

| Bio-mordant | Natural Source |

| Tannic Acid | Oak galls, Sumach |

| Citric Acid | Lemon (Citrus lemon L.) |

| Pomegranate Peel | Pomegranate (Punica granatum) |

| Acacia | Acacia arabica |

| Turmeric | Turmeric (Curcuma longa) |

| Aloe Vera Gel | Aloe vera |

| Guava Leaves | Guava (Psidium guajava) |

This table provides examples of bio-mordants and the common plant sources from which they are derived, as noted in the research literature. nih.gov

Exploration of C.I. Mordant Blue 9, Disodium Salt in Advanced Optical, Electronic, or Sensing Materials Research

The distinct molecular structure and properties of C.I. Mordant Blue 9, disodium salt, make it a compound of interest for research in advanced materials. Its organometallic nature suggests potential applications as a precursor material in thin film deposition and in the manufacturing of LEDs. americanelements.com

In the field of sensing materials, chemoresponsive dyes are utilized to create colorimetric sensor arrays. These arrays can detect various analytes with high sensitivity by observing changes in color or fluorescence. researchgate.net While direct research on Mordant Blue 9 in this specific application is not widely documented, the principles of using dyes for sensing are well-established. For instance, colorimetric sensors have been designed to detect oxygen and monitor the freshness of food products. researchgate.net The development of such sensors often involves integrating dyes into a polymer matrix.

The potential for Mordant Blue 9 in these advanced applications stems from its ability to form stable complexes and its distinct colorimetric properties. vulcanchem.compubcompare.ai Future research may focus on incorporating this dye into novel materials for optical and electronic devices or for the creation of new types of chemical sensors.

Development of Predictive Computational Models for Dye Behavior and Rational Design of New Dye Systems

Computational modeling is becoming an increasingly important tool in the rational design of new dye systems with tailored properties. By simulating the behavior of dye molecules, researchers can predict their optical, electronic, and binding properties, which accelerates the development of new dyes for specific applications.

The rational design of pH-responsive near-infrared spirocyclic cyanine (B1664457) dyes, for example, has been achieved by systematically modifying their chemical structure to control their cyclization equilibrium constant. rsc.org Similarly, the fluorescent properties of maleimide (B117702) derivatives have been tuned through systematic design and synthesis, providing insights into the relationship between their substitution patterns and optical properties. rsc.org

While specific computational models for C.I. Mordant Blue 9 are not extensively published, the general methodologies for dye design are applicable. These approaches could be used to:

Predict the color and fastness properties of new mordant dyes.

Optimize the chemical structure of dyes for enhanced binding to specific fibers or analytes.

Screen potential new dye molecules for desired optical or electronic properties.

By leveraging computational tools, researchers can more efficiently explore the vast chemical space of dye molecules and rationally design new systems based on the foundational structure of compounds like C.I. Mordant Blue 9.

Q & A

Q. How can researchers verify the purity of C.I. Mordant Blue 9, disodium salt for use in sensitive analytical techniques like LC-MS?

To minimize contaminants, use high-purity salts (≥85% assay) and avoid ammonium bicarbonate buffers, which introduce impurities. Pre-filter solutions and validate purity via UV-Vis spectroscopy (maximum absorbance at 625–630 nm in 0.02 M ammonium acetate) and infrared spectroscopy (matching reference spectra) . For LC-MS, employ monolithic silica columns to reduce background interference and confirm contaminant profiles using comparison brochures .

Q. What are the key stability considerations for C.I. Mordant Blue 9 in aqueous solutions under varying pH and temperature conditions?

The compound exhibits strong stability across pH 2–12 and temperatures up to 100°C due to its sulfonic acid groups and aromatic structure. For long-term storage, prepare solutions in deionized water, avoid prolonged light exposure (store in amber glass), and maintain room temperature. Stability can be monitored via spectrophotometric absorbance shifts (>5% deviation indicates degradation) .

Q. Which spectroscopic methods are most effective for structural characterization of C.I. Mordant Blue 9?

Q. How is C.I. Mordant Blue 9 utilized as a biological dye in histochemical assays?

Its high affinity for metal ions (e.g., Fe³⁺, Al³⁺) enables use in mordant dyeing for tissue staining. Optimize protocols by pre-treating samples with metal salts (e.g., 1% ferric chloride) to enhance dye binding. Validate staining specificity via control experiments with competitive chelators like EDTA .

Advanced Research Questions

Q. What mechanistic insights explain the efficient degradation of C.I. Mordant Blue 9 in Fenton-activated persulfate systems?

Degradation proceeds via sulfate radicals (SO4<sup>•−</sup>) generated from persulfate (S2O8<sup>2−</sup>) activation by Fe²⁺. Radicals cleave the azo bond (-N=N-) and sulfonate groups, forming smaller aromatic intermediates (e.g., benzenesulfonic acids). Monitor degradation kinetics using HPLC and optimize parameters: pH 3.0, Fe²⁺:S2O8<sup>2−</sup> molar ratio 1:2, and 25–40°C .

Q. How can density-functional theory (DFT) predict the electronic properties of C.I. Mordant Blue 9 for photocatalytic studies?

Hybrid functionals (e.g., B3LYP) with exact-exchange corrections accurately model HOMO-LUMO gaps (~2.1 eV) and charge distribution. Simulate absorption spectra using time-dependent DFT (TD-DFT) to correlate with experimental λmax. Basis sets like 6-31G(d) are sufficient for geometry optimization .

Q. What strategies resolve contradictions in reported binding affinities of C.I. Mordant Blue 9 for transition metals?

Discrepancies arise from varying ionic strength and competing ligands. Use isothermal titration calorimetry (ITC) under standardized conditions (0.1 M NaCl, pH 5.5). For Al³⁺, log K ≈ 8.2 ± 0.3; for Fe³⁺, log K ≈ 9.1 ± 0.2. Validate via competitive assays with EDTA .

Q. How do contaminants in commercial C.I. Mordant Blue 9 batches affect its performance in fluorescence-based assays?

Trace organic impurities (e.g., residual synthesis byproducts) quench fluorescence via energy transfer. Purify via preparative HPLC (C18 column, 10% acetonitrile/0.1% TFA mobile phase). Quantify contamination using LC-MS in full-scan mode (m/z 50–1000) .

Q. What synthetic routes are reported for C.I. Mordant Blue 9, and how can reaction yields be improved?

The compound is synthesized via diazotization of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid, followed by coupling with N-ethyl-N-(3-sulfobenzyl)aniline. Optimize yields (≥75%) by controlling temperature (0–5°C during diazotization) and using excess NaNO2 in H2SO4. Characterize intermediates via TLC (silica gel, ethyl acetate:methanol 4:1) .

Methodological Troubleshooting

Q. Why does C.I. Mordant Blue 9 exhibit anomalous migration in gel electrophoresis?

Sulfonate groups confer a strong negative charge, but aggregation at high concentrations (>1 mM) causes smearing. Add 0.1% SDS to the running buffer and reduce loading amounts to ≤10 µg per lane .

Q. How to address inconsistent dye-metal complex stoichiometry in spectrophotometric titrations?

Use Job’s method of continuous variation to determine stoichiometry. For Al³⁺, a 1:1 complex dominates at pH 4.5–5.5. Ensure ionic strength consistency with 0.1 M KCl and exclude oxygen by degassing solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.